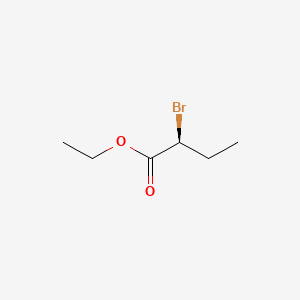

(-)-Ethyl 2-bromobutyrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(-)-2-Bromobutirato de etilo: es un compuesto orgánico con la fórmula molecular C6H11BrO2. Es un líquido incoloro caracterizado por sus grupos funcionales bromo y éster. Este compuesto es conocido por sus aplicaciones en la síntesis orgánica y se utiliza como reactivo en la preparación de varios compuestos orgánicos, incluidos intermedios farmacéuticos y agroquímicos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción:

Reacción de Hell–Volhard–Zelinsky: Este método implica la bromación del ácido butírico en presencia de tribromuro de fósforo (PBr3) y bromo (Br2).

Métodos de producción industrial: Industrialmente, el compuesto se puede sintetizar mediante la esterificación del ácido 2-bromobutírico con etanol en presencia de un catalizador ácido fuerte como el ácido sulfúrico (H2SO4).

Análisis De Reacciones Químicas

Tipos de reacciones:

Reacciones de sustitución: (-)-2-Bromobutirato de etilo puede sufrir reacciones de sustitución nucleofílica donde el átomo de bromo es reemplazado por otros nucleófilos como hidróxido (OH-), cianuro (CN-) o aminas (NH2-).

Reacciones de reducción: El compuesto se puede reducir al alcohol correspondiente, (-)-2-Hidroxibutirato de etilo, utilizando agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).

Reactivos y condiciones comunes:

Sustitución nucleofílica: Hidróxido de sodio (NaOH) en solución acuosa o alcohólica.

Reducción: Hidruro de litio y aluminio (LiAlH4) en éter seco o tetrahidrofurano (THF).

Productos principales formados:

Aplicaciones Científicas De Investigación

Química:

- Se utiliza como bloque de construcción en la síntesis de varios compuestos orgánicos, incluidos intermedios farmacéuticos y agroquímicos .

Biología y medicina:

Industria:

Mecanismo De Acción

El mecanismo por el cual (-)-2-Bromobutirato de etilo ejerce sus efectos implica su reactividad como electrófilo debido a la presencia del átomo de bromo. El átomo de bromo se puede desplazar fácilmente por los nucleófilos, lo que hace que el compuesto sea útil en varias reacciones de sustitución. El grupo funcional éster también permite reacciones como la hidrólisis y la reducción .

Comparación Con Compuestos Similares

Compuestos similares:

2-Bromobutirato de metilo: Similar en estructura pero con un grupo éster metílico en lugar de un grupo éster etílico.

Ácido 2-bromobutírico: El ácido principal del (-)-2-Bromobutirato de etilo, sin el grupo éster.

Singularidad:

- El grupo éster etílico en (-)-2-Bromobutirato de etilo proporciona diferentes propiedades de reactividad y solubilidad en comparación con sus contrapartes de éster metílico y ácido. Esto lo hace adecuado para aplicaciones específicas donde estas propiedades son ventajosas .

Propiedades

Número CAS |

130233-25-9 |

|---|---|

Fórmula molecular |

C6H11BrO2 |

Peso molecular |

195.05 g/mol |

Nombre IUPAC |

ethyl (2S)-2-bromobutanoate |

InChI |

InChI=1S/C6H11BrO2/c1-3-5(7)6(8)9-4-2/h5H,3-4H2,1-2H3/t5-/m0/s1 |

Clave InChI |

XIMFCGSNSKXPBO-YFKPBYRVSA-N |

SMILES isomérico |

CC[C@@H](C(=O)OCC)Br |

SMILES canónico |

CCC(C(=O)OCC)Br |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,2R,9R,10R,12R)-12-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one;perchloric acid](/img/structure/B12732342.png)

![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-hexan-3-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12732350.png)